molecular formula C9H10ClN3O B1478820 5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane CAS No. 1853228-00-8

5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane

Cat. No. B1478820
CAS RN: 1853228-00-8
M. Wt: 211.65 g/mol
InChI Key: SOMGUNRZNPCIRE-UHFFFAOYSA-N
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Description

The compound “5-(3-Chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane” is a derivative of amino-norbornane . It is related to a compound that serves as a Bruton tyrosine kinase inhibitor with high selectivity on a C481S mutant . This compound is used in the preparation of a medicament for preventing or treating heteroimmune disease, an autoimmune disease, or cancer .


Synthesis Analysis

The synthesis of this compound involves a cyclization reaction under basic conditions . The process includes the formation of an oxetane ring, which gives a pseudosugar derivative with a 2,6-dioxobicyclo[3.2.0]heptane skeleton . The desired isonucleoside is obtained by constructing a purine base moiety on the scaffold, followed by amination .


Molecular Structure Analysis

The molecular structure of this compound is complex and involves several heterocyclic rings . The compound contains a bicyclic spiro compound 2-oxa-6-azaspiro[3.3]heptane . The structure also includes a 3-chloropyrazin-2-yl group .


Chemical Reactions Analysis

The chemical reactions involved in the formation of this compound include a [3σ + 2σ] cycloaddition for the synthesis of trisubstituted bicyclo [3.1.1]heptanes using bicyclo [1.1.0]butanes and cyclopropylamines . This transformation provides unique meta-substituted arene bioisosteres .

Scientific Research Applications

Synthesis and Structural Analysis

Synthesis Approaches : Various synthetic strategies have been developed to create the 2-oxa-5-azabicyclo[2.2.1]heptane core and its derivatives. For instance, the synthesis of 7-oxa-1-azabicyclo[2.2.1]heptane derivatives has been achieved through intramolecular 1,3-dipolar cycloaddition, showcasing a method to obtain a single stereoisomer from protected D-mannose and hydroxylamine derivatives (Rowicki et al., 2019).

Structural Diversity and Applications : The structural versatility of the 2-oxa-5-azabicyclo[2.2.1]heptane scaffold allows for the synthesis of diverse functionalized derivatives. For example, it serves as a platform for generating backbone-constrained analogues of γ-amino butyric acid (GABA), leading to compounds with potential applications in medicinal chemistry, including the synthesis of analogues to FDA-approved drugs (Garsi et al., 2022).

Conformational Studies : Detailed conformational and structural analyses have been performed on these compounds, providing insights into their molecular geometries and stability. Such studies are fundamental for understanding the compound's behavior in various chemical and biological contexts (Portoghese & Turcotte, 1971).

Potential Applications

Medicinal Chemistry : The synthesis of structurally novel morpholine amino acids from the 2-oxa-5-azabicyclo[2.2.1]heptane core highlights its utility in creating compact modules for drug development. These modules can potentially modulate physicochemical and pharmacokinetic properties of drug candidates, underscoring the importance of such bicyclic scaffolds in the design of new therapeutic agents (Kou et al., 2017).

properties

IUPAC Name

5-(3-chloropyrazin-2-yl)-2-oxa-5-azabicyclo[2.2.1]heptane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10ClN3O/c10-8-9(12-2-1-11-8)13-4-7-3-6(13)5-14-7/h1-2,6-7H,3-5H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOMGUNRZNPCIRE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2CN(C1CO2)C3=NC=CN=C3Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10ClN3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

211.65 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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